The compound is derived from the phenethylamine structure and is a brominated analog of the well-known psychedelic 2C-B (4-bromo-2,5-dimethoxyphenethylamine). It has been synthesized for research purposes and has been subject to limited formal studies regarding its pharmacological effects. Its classification as a controlled substance varies by jurisdiction due to its structural similarities with other regulated compounds .
The synthesis of 1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-8-yl)propan-2-amine involves several key steps:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity.
The molecular formula for 1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-8-yl)propan-2-amine is . Its structural features include:
The compound can be represented using various chemical notation systems:
InChI=1S/C13H16BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h7H,2-6,15H2,1H3;1H
This representation aids in computational modeling and predicting chemical behavior in various environments.
1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-8-yl)propan-2-amine can participate in several chemical reactions:
These reactions are significant for modifying the compound's structure for further research on its pharmacological properties.
The mechanism of action of 1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-8-yl)propan-2-amine primarily involves interaction with serotonin receptors in the brain:
Research indicates that compounds similar to this one exhibit entactogenic and psychedelic effects at low doses, leading to altered sensory perception and emotional experiences .
The physical properties of 1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-8-yl)propan-2-amine include:
Property | Value |
---|---|
Molecular Weight | Approximately 303 g/mol |
Melting Point | Not extensively documented but expected to be high due to its complex structure |
Solubility | Soluble in organic solvents like methanol and dichloromethane |
These properties influence its behavior in biological systems and during synthetic procedures.
While primarily synthesized for research purposes within pharmacology and toxicology studies:
The compound 1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine represents a sophisticated evolution in designer phenethylamine architecture. Its core structure integrates a tetrahydrobenzodifuranyl scaffold—a rigid bicyclic system formed through oxygen bridges at positions 2,3-f and 6,7-f—substituted with a bromo group and an aminopropyl side chain. This molecular framework positions it as a hybrid between classical phenethylamines (e.g., 2C-B) and entactogens (e.g., MDMA), with critical modifications:
Table 1: Structural Comparison with Classical Phenethylamines
Compound | Core Scaffold | Substituents | Aminoalkyl Chain |
---|---|---|---|
Target Compound | Tetrahydrofurobenzofuran | 4-Br, 8-position | Propan-2-amine |
2C-B (2,5-Dimethoxy-4-bromophenethylamine) | Benzene | 4-Br, 2,5-diOCH₃ | Ethylamine |
MDMA (3,4-Methylenedioxymethamphetamine) | Methylenedioxybenzene | - | Methamphetamine |
Bromo-DragonFLY | Benzodifuran (fully aromatic) | 8-Br | Propan-2-amine |
This structural mimicry enables interaction with monoamine transporters (DAT, SERT) and 5-HT₂ₐ receptors, mirroring the multimodal activity of MDMA while introducing unique pharmacodynamics due to the constrained furan topology [4] [6].
Positional isomerism profoundly influences the pharmacological profile of benzodifuranyl amphetamines. The target compound exhibits 8-bromination on the benzofuran core, distinguishing it from isomers like DOB-FLY (3C-B-FLY) which features bromination at the 4-position (1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine). This distinction arises from:
Table 2: Spectral Differentiation of FLY Isomers
Isomer | ¹³C NMR Chemical Shift (ppm) | Characteristic LC-MS/MS Fragments | Distinctive HMBC Correlation |
---|---|---|---|
4-Bromo isomer (DOB-FLY) | C₄: 112.3 ppm | m/z 298 → 182, 154 | H₈ to C₄ (³J coupling) |
8-Bromo isomer (Target) | C₈: 116.7 ppm | m/z 298 → 182, 154 | H₄ to C₈ (³J coupling) |
Unbrominated FLY | C₈: 104.2 ppm | m/z 220 → 154 | - |
The "FLY" nomenclature (e.g., 2C-B-FLY, DOB-FLY) specifically denotes tetrahydrobenzodifuranyl derivatives, whereas fully unsaturated variants (e.g., bromo-DragonFLY) are classified as "DragonFLY" compounds with distinct receptor affinity profiles [7].
Structural nuances in benzofuran-based designer drugs exploit regulatory gaps through three primary mechanisms:
Table 3: Global Legislative Status of Benzodifuranyl Compounds
Jurisdiction | Controlled Substance Examples | Legal Loopholes Exploited |
---|---|---|
United States (Federal) | DOB-FLY (Schedule I) | Positional isomers (8-bromo); Tetrahydro vs. dihydro variants |
European Union | 2C-B-FLY (NPS monitored) | "Derivatives" clause excluding ring-saturated analogs |
Minnesota (State) | §152.02 lists "benzodifuranyl aminoalkanes" | Ambiguity in bromine position numbering |
Japan | Bromo-DragonFLY (Designated) | Excludes partially saturated FLY series |
This structural mimicry necessitates continuous legislative updates as novel analogs emerge, with forensic identification complicated by inconsistent naming (e.g., 1-(8-bromobenzo[1,2-b;4,5-b′]difuran-4-yl)-2-aminopropane vs. 1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine) across databases [3] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7